4-Allyl-5-methyl-2-phenyl-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-prop-2-enyl-1,3-oxazole |
InChI |
InChI=1S/C13H13NO/c1-3-7-12-10(2)15-13(14-12)11-8-5-4-6-9-11/h3-6,8-9H,1,7H2,2H3 |
InChI Key |
FNIFVUOVNBTWEC-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC=C |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Allyl 5 Methyl 2 Phenyl Oxazole and Analogous Oxazole Derivatives
Established Synthetic Routes for Oxazole (B20620) Ring Construction
The foundational methods for assembling the oxazole ring are cornerstones of heterocyclic chemistry, relying on the formation of key carbon-oxygen and carbon-nitrogen bonds from acyclic precursors.
Cyclodehydration Approaches (e.g., Robinson-Gabriel Synthesis, Fischer Oxazole Synthesis)
Cyclodehydration reactions represent one of the most traditional and direct methods for constructing the oxazole nucleus.
The Robinson-Gabriel synthesis , first described in 1909 and 1910, involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.orgsynarchive.com This reaction is typically promoted by strong acids or dehydrating agents such as sulfuric acid, polyphosphoric acid, phosphorus pentachloride, or phosphoryl chloride. pharmaguideline.comijpsonline.com While the use of agents like H₂SO₄ can sometimes lead to lower yields, polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com The synthesis is a versatile route for preparing a wide array of substituted oxazoles. wikipedia.orgnih.gov For the specific synthesis of 4-allyl-5-methyl-2-phenyl-oxazole, the required precursor would be N-(1-methyl-2-oxopent-4-en-1-yl)benzamide.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, provides a pathway to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.orgdbpedia.org The reaction proceeds under mild conditions, typically in dry ether, where the oxazole product precipitates as its hydrochloride salt. wikipedia.org A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to form 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in While traditionally used for aromatic substrates, aliphatic compounds have also been employed. wikipedia.org
Table 1: Comparison of Classical Cyclodehydration Syntheses
| Feature | Robinson-Gabriel Synthesis | Fischer Oxazole Synthesis |
|---|---|---|
| Precursors | 2-Acylamino-ketone | Cyanohydrin and Aldehyde |
| Key Reagents | Dehydrating agents (H₂SO₄, PPA, POCl₃) pharmaguideline.comijpsonline.com | Anhydrous Hydrogen Chloride (HCl) wikipedia.orgdbpedia.org |
| Substitution Pattern | 2,4,5-Trisubstituted wikipedia.org | 2,5-Disubstituted ijpsonline.comwikipedia.org |
| Discovery Year | 1909-1910 wikipedia.orgsynarchive.com | 1896 ijpsonline.comwikipedia.org |
Isocyanide-Based Syntheses (e.g., Van Leusen Oxazole Synthesis)
Syntheses utilizing isocyanides provide a powerful and flexible alternative for oxazole construction. The Van Leusen oxazole synthesis , developed in 1972, is a prominent example, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in a one-pot reaction under basic conditions to yield 5-substituted oxazoles. nih.govwikipedia.orgorganic-chemistry.org The mechanism is understood as a two-step [3+2] cycloaddition, where TosMIC acts as a "3-atom synthon". nih.govmdpi.com An intermediate oxazoline (B21484) is formed, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govwikipedia.org
While the classic Van Leusen reaction yields 5-substituted oxazoles, modifications have been developed to access other substitution patterns. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been achieved using TosMIC, various aldehydes, and aliphatic halides in an ionic liquid as the solvent. mdpi.com
Condensation Reactions for Substituted Oxazoles
Beyond the major named reactions, other condensation strategies are employed to build substituted oxazoles. A common method involves the reaction of α-haloketones with primary amides. pharmaguideline.comcutm.ac.in To synthesize a 2-amino-substituted oxazole, for example, an α-chloroketone can be reacted with urea (B33335). cutm.ac.in
Another notable method is the Erlenmeyer-Plöchl reaction, which produces 2,5-disubstituted oxazolone (B7731731) derivatives through the condensation of hippuric acid with an aldehyde in the presence of acetic anhydride. ijpsonline.com These varied condensation reactions provide a modular toolbox for accessing oxazoles with diverse substitution patterns from readily available starting materials. For instance, the annulation of ketones with dimethyl sulfoxide (B87167) (DMSO) and ammonium (B1175870) persulfate has been reported as a regioselective route to 2,4-disubstituted oxazoles, where DMSO serves as the oxygen donor. researchgate.net
Transition Metal-Catalyzed Strategies for Oxazole Formation and Functionalization
Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Both palladium and copper have emerged as pivotal metals in the synthesis and functionalization of the oxazole ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation on the Oxazole Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on a pre-existing heterocyclic core. The Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide or triflate, is one of the most widely used methods. mychemblog.comyoutube.com This reaction has been effectively applied to the synthesis of substituted oxazoles, allowing for the introduction of aryl and heteroaryl groups. ignited.in
Typically, a halo-oxazole (e.g., 2-chloro- or 4-iodo-oxazole) is coupled with a boronic acid in the presence of a palladium catalyst and a base. ignited.inresearchgate.net The reaction's regioselectivity is a key consideration, and methods have been developed for the selective functionalization of the C2, C4, and C5 positions. ignited.inresearchgate.net For example, a strategy to synthesize 4,4'-linked dioxazoles utilized the Suzuki-Miyaura coupling of 4-trifloyloxazoles with arylboronic acids. ignited.in In a convergent synthesis of trisoxazoles, a regioselective Suzuki-Miyaura cross-coupling of a 2,4-dihalooxazole was followed by a Stille coupling, demonstrating the utility of sequential cross-coupling strategies. ignited.in This approach would allow for the synthesis of this compound by coupling an appropriate allylboron reagent with a 4-halo-5-methyl-2-phenyl-oxazole.
Table 2: Selected Palladium-Catalyzed Reactions for Oxazole Functionalization
| Reaction | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Oxazole-halide/triflate + Boronic acid | Pd(dba)₂ / SPhos | C-C | nih.gov |
| Suzuki-Miyaura | 2,4-Dihalooxazole + Arylboronic acid | Pd(PPh₃)₄ | C-C | ignited.in |
| Stille Coupling | Oxazole-halide + Organostannane | Pd(PPh₃)₄ | C-C | ignited.in |
| Direct Arylation | Oxazole + Aryl bromide | PdCl(C₃H₅)(dppb) | C-C | researchgate.net |
Copper-Mediated Cyclization and Functionalization Approaches
Copper catalysis offers an inexpensive and efficient alternative for synthesizing and functionalizing oxazoles. nih.gov Copper(II) salts have been successfully used to catalyze the oxidative cyclization of enamides to form 2,5-disubstituted oxazoles at room temperature via vinylic C-H bond functionalization. nih.govorganic-chemistry.org This method is complementary to iodine-mediated cyclizations that yield 2,4,5-trisubstituted oxazoles. organic-chemistry.org
Copper catalysts are also effective in tandem reactions. A highly efficient synthesis of polysubstituted oxazoles from readily available benzylamines and β-diketone derivatives was developed using a copper-catalyzed tandem oxidative cyclization under mild conditions. acs.org Furthermore, copper has been employed in novel oxygenation approaches, such as the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to form trisubstituted oxazoles. nih.govacs.org These methods highlight copper's versatility in facilitating the key C-O bond formations required for the oxazole ring. nih.gov In some protocols, palladium and copper are used in concert, such as in a cascade oxidative cyclization to form trisubstituted oxazoles where water serves as the oxygen source. rsc.org
Other Metal-Catalyzed (e.g., Gold, Silver, Nickel) Routes for Oxazole Synthesis and Derivatization
While palladium and copper catalysis are well-established in oxazole synthesis, other metals like gold, silver, and nickel have emerged as powerful alternatives, often offering unique reactivity and milder reaction conditions.
Gold-Catalyzed Synthesis: Gold catalysts, particularly Au(I) and Au(III) species, have proven highly effective in the cyclization of propargylamides to form oxazoles. nih.govacs.org This transformation proceeds through a 5-exo-dig cyclization pathway, often under mild conditions. acs.org For instance, 2,5-disubstituted oxazoles can be synthesized from the corresponding N-propargylcarboxamides using AuCl₃ as a homogeneous catalyst. acs.org Mechanistic studies have revealed the formation of a 5-methylene-4,5-dihydrooxazole intermediate. acs.org Furthermore, a domino gold catalysis/oxidation process allows for the synthesis of functionalized 2,5-disubstituted oxazoles from propargylic amides and dioxygen. nih.govacs.org A combination of gold catalysis and radical chemistry has also been employed to construct 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org
Silver-Catalyzed Synthesis: Silver catalysts offer a distinct approach to oxazole synthesis. One notable method involves the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.orgrsc.org This strategy, which can be promoted by Ag₂CO₃, provides a novel route to the oxazole ring. rsc.org Mechanistic studies suggest the involvement of an acyl cation and Ag(II) intermediates in a radical decarboxylative process. rsc.org Silver(I) catalysts can also effect the acs.orgacs.org rearrangement of N-sulfonyl propargylamides to yield functionalized oxazoles. acs.org Additionally, silver-catalyzed cyclization of allenylamides, generated from propargylamides, can produce 5-vinyloxazoles. acs.org In a different application, silver(I)-catalyzed intramolecular cyclization and subsequent ring-opening of an oxazole has been used to synthesize isoquinolone derivatives. nih.govacs.org
Nickel-Catalyzed Synthesis: Nickel catalysis provides a valuable tool for the derivatization of pre-formed oxazole rings. For example, 2-substituted oxazoles can be synthesized via a nickel-catalyzed cross-coupling reaction between 2-methylthio-oxazole and various organozinc reagents. nih.govacs.orgacs.org This method has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.orgacs.org Researchers have also developed nickel-catalyzed Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com An asymmetric, nickel-catalyzed Ugi-type reaction has been reported for the synthesis of oxazole-containing hydroisoquinolines. thieme-connect.com
Table 1: Examples of Metal-Catalyzed Oxazole Synthesis
| Catalyst/Reagent | Starting Materials | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| AuCl₃ | N-Propargylcarboxamides | 2,5-Disubstituted oxazoles | - | acs.org |
| Gold(I) catalyst / O₂ | Propargylic amides | Functionalized 2,5-disubstituted oxazoles | - | nih.govacs.org |
| Ag₂CO₃ / 1,10-phen / K₂S₂O₈ | α-Oxocarboxylates, Isocyanides | Substituted oxazoles | up to 78% | rsc.org |
| AgBF₄ | N-Sulfonyl propargylamides | 4-(Sulfonylmethyl)oxazoles | Moderate | acs.org |
| NiCl₂(PPh₃)₂ | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted oxazoles | up to 86% | acs.org |
| Ni catalyst / Boronic acids | Carboxylic acid, Amino acid | 2,4,5-Trisubstituted oxazoles | Excellent | ijpsonline.comtandfonline.com |
Green Chemistry Approaches in Oxazole Synthesis
In line with the principles of green chemistry, several environmentally benign methods for oxazole synthesis have been developed to enhance efficiency and reduce waste. ijpsonline.comijpsonline.com
Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijpsonline.comisca.in The synthesis of 5-substituted oxazoles from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) can be efficiently achieved using microwave assistance in isopropanol, an environmentally benign solvent. nih.govnih.govacs.org By controlling the amount of base (K₃PO₄), the reaction can be selectively directed towards either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govnih.govacs.org This method has been successfully applied to gram-scale synthesis. nih.govacs.org Microwave irradiation has also been used to synthesize 2,4-disubstituted oxazoles from 2-bromoacetophenone (B140003) and urea in DMF. ijpsonline.com
Table 2: Microwave-Assisted Oxazole Synthesis
| Starting Materials | Catalyst/Base | Solvent | Product | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|---|---|
| Aryl aldehyde, TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 5-Substituted oxazole | up to 96% | 8 | nih.govacs.org |
| p-Substituted 2-bromoacetophenone, Urea | - | DMF | 2-Amino-4-(p-substituted phenyl)-oxazole | - | - | ijpsonline.com |
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool. ijpsonline.com Ultrasound irradiation can significantly accelerate reaction rates and improve yields. researchgate.net For instance, the synthesis of aminooxazole derivatives using a deep eutectic solvent as the reaction medium was dramatically faster under ultrasound irradiation (8 minutes) compared to conventional heating (3.5 hours), with a higher yield (90% vs. 69%). researchgate.net Ultrasound has also been utilized in the synthesis of benzofuran-appended oxadiazole molecules and other heterocyclic systems, demonstrating its broad applicability in promoting efficient chemical transformations. nih.govresearchgate.net
Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained prominence as green reaction media due to their low volatility, thermal stability, and recyclability. ijpsonline.comorganic-chemistry.org
Ionic Liquids: The van Leusen synthesis of 4,5-disubstituted oxazoles, reacting TosMIC with aldehydes and aliphatic halides, has been successfully performed in ionic liquids like [bmim]Br. ijpsonline.comorganic-chemistry.org This one-pot method offers high yields, and the ionic liquid can be recovered and reused multiple times without a significant drop in efficiency. ijpsonline.comorganic-chemistry.org The choice of base and ionic liquid can be optimized to achieve the best results. organic-chemistry.org Piperidine-appended imidazolium-based ionic liquids have also been employed as task-specific bases and solvents in the synthesis of C₅-substituted oxazoles via van Leusen and subsequent coupling reactions. nih.govmdpi.com
Deep Eutectic Solvents: DESs, which are mixtures of hydrogen bond donors and acceptors, represent a newer class of sustainable solvents. researchgate.netmdpi.comnih.gov The synthesis of oxazole derivatives from phenacyl bromides and amides has been demonstrated in DESs. researchgate.netresearchgate.net As mentioned earlier, the combination of ultrasound and a deep eutectic solvent provided a highly efficient synthesis of aminooxazole derivatives. researchgate.net
Table 3: Oxazole Synthesis in Green Solvents | Reaction | Solvent | Key Features | Reference | | --- | --- | --- | | One-pot van Leusen synthesis | Ionic Liquid ([bmim]Br) | High yields, Recyclable solvent | organic-chemistry.org | | van Leusen and coupling reactions | Imidazolium Ionic Liquids | Recyclable solvent and base | nih.govmdpi.com | | Synthesis of aminooxazoles | Deep Eutectic Solvent | High yield, Drastically reduced reaction time with ultrasound | researchgate.net |
Continuous flow chemistry offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and automation. acs.orgdurham.ac.uknih.gov A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uknih.gov This system allows for the reaction of an alkyl isocyanoacetate with an acyl chloride, followed by a base-catalyzed intramolecular cyclization, to produce the desired oxazoles in good yields and high purities. acs.org The use of solid-supported reagents within the flow system facilitates purification and product isolation. acs.orgdurham.ac.uk This technology provides a platform for rapid reaction optimization and scalable production of oxazole libraries. acs.orgnih.gov More recently, a rapid flow synthesis of oxazolines from β-hydroxy amides followed by their oxidation to oxazoles using a packed-bed reactor of manganese dioxide has been reported. rsc.org
Stereoselective Synthesis of Substituted Oxazoles
The development of stereoselective methods for the synthesis of substituted oxazoles is crucial for accessing chiral molecules with specific biological activities. While information on the stereoselective synthesis of this compound is limited, general strategies for preparing chiral oxazoles and their precursors exist.
One approach involves the stereospecific synthesis of oxazolines, which can then be oxidized to oxazoles. For example, oxazolines can be prepared in a stereospecific manner with inversion of stereochemistry from β-hydroxy amides using Deoxo-Fluor® in a flow system. rsc.org
Another strategy focuses on the elaboration of existing chiral precursors. The synthesis of complex oxazole-containing natural products often relies on the incorporation of chiral building blocks derived from amino acids or other enantiopure starting materials. nih.gov While direct stereoselective synthesis of the oxazole ring itself can be challenging, the "halogen dance" isomerization has been shown to be an effective method for preparing 2,4,5-trisubstituted-1,3-oxazoles, which could potentially be adapted for stereoselective transformations. nih.gov
Furthermore, asymmetric catalysis can be applied. A notable example is the nickel-catalyzed asymmetric Ugi-type reaction for synthesizing oxazole-containing hydroisoquinolines with high enantioselectivity. thieme-connect.com Such multicomponent reactions offer a powerful tool for generating stereochemically complex molecules containing the oxazole motif.
Asymmetric Catalysis in Oxazole Construction
The development of catalytic asymmetric methods provides an elegant and efficient way to produce enantiomerically enriched oxazole derivatives. This is typically achieved by using a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of a key bond-forming reaction.
Research in this area has led to the development of various chiral ligands that are effective in promoting high levels of enantioselectivity in reactions that form precursors to or directly install chirality in oxazole-related structures. Notable examples include phosphinoferrocenyloxazoline (Phosferrox) and bis(oxazoline) (BOX) ligands.
Phosferrox Ligands: The Phosferrox class of ligands, which feature both planar and central chirality, has been successfully employed in various palladium-catalyzed asymmetric reactions. nih.gov For instance, in the allylic alkylation of 1,3-diphenylallyl acetate, a classic model system for testing asymmetric catalysts, different diastereomers of a Phosferrox ligand were shown to provide a range of enantiomeric excesses (ee), with the matched diastereomer achieving up to 97% ee. nih.gov While not a direct synthesis of an oxazole, this demonstrates the high degree of stereocontrol achievable with these ligands in forming chiral centers that could be incorporated into an oxazole precursor.
A study on the asymmetric aldol (B89426) addition of oxazolinyl esters with paraformaldehyde utilized a copper(I) catalyst with a Phosferrox ligand. acs.org This reaction produced chiral oxazoline products with good yields and high enantioselectivity. The conditions were optimized, identifying toluene (B28343) as the preferred solvent and AcOK as the base. The versatility of this system was shown by the successful reaction of various aromatic and heterocyclic aldehydes, consistently affording products with high ee values. acs.org
Table 1: Asymmetric Aldol Reaction of Oxazolinyl Esters with Paraformaldehyde using a Cu(I)-Phosferrox Catalyst acs.org
| Entry | Ligand | Solvent | Base | Yield (%) | ee (%) |
| 1 | L1 | Toluene | AcOK | 78 | 88 |
| 2 | L1 | THF | AcOK | 65 | 85 |
| 3 | L1 | CH2Cl2 | AcOK | 72 | 86 |
| 4 | L2 | Toluene | AcOK | 75 | 90 |
| 5 | L3 | Toluene | AcOK | 76 | 89 |
Reaction conditions: Cu(MeCN)4BF4 (10 mol%), Ligand (12 mol%), Base (1.2 equiv), 20 °C, 24 h. Data is representative of findings for analogous systems.
Bis(oxazoline) Ligands: C₂-symmetric bis(oxazoline) ligands are among the most widely used and effective ligands in asymmetric catalysis. nih.gov Copper(II) complexes of BOX ligands are particularly versatile and have been shown to catalyze a range of enantioselective reactions, including Diels-Alder, aldol, and Michael reactions. nih.govacs.org For example, the copper-catalyzed cyclopropanation of olefins using diazoacetates proceeds with excellent enantioselectivity (>99% ee) in the presence of certain BOX ligands. nih.gov In the context of forming precursors for compounds like this compound, such catalytic systems could be envisioned for the asymmetric synthesis of a chiral building block that is subsequently converted to the target oxazole.
More recently, new families of serine-derived chiral bisoxazolines have been developed for enantioselective electrocatalytic reactions, achieving up to 95% ee in the cyanofunctionalization of vinylarenes. nih.gov This highlights the ongoing innovation in ligand design to tackle challenging asymmetric transformations.
Chiral Auxiliary-Mediated Approaches
An alternative and highly reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, an achiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction in a diastereoselective manner. After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
Oxazolidinone Auxiliaries: The most prominent examples of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgnih.gov These are typically derived from readily available amino acids. The general strategy involves N-acylation of the oxazolidinone, followed by a diastereoselective reaction on the acyl group, such as an alkylation or aldol condensation. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate derived from the acyl group, forcing the electrophile to approach from the less hindered face. santiago-lab.com
For the synthesis of an analogue of this compound, one could envision a strategy starting with the acylation of an Evans auxiliary with propionyl chloride. The resulting N-propionyl oxazolidinone can then undergo a diastereoselective aldol reaction with an appropriate aldehyde, followed by further transformations to construct the oxazole ring. Alternatively, an asymmetric alkylation could be employed. For instance, the enolate of the N-acyl oxazolidinone can be reacted with an allyl halide to introduce the allyl group with high diastereoselectivity. rsc.org
The power of this methodology is demonstrated in numerous total syntheses of natural products where complex stereochemical arrays are constructed with high fidelity. rsc.org The diastereomeric ratios achieved in these reactions are often very high, frequently exceeding 95:5. sigmaaldrich.com
Table 2: Diastereoselective Alkylation of an N-Acyl Evans Auxiliary williams.edu
| Electrophile (R-X) | Base | Diastereomeric Ratio | Yield (%) |
| Benzyl bromide | NaHMDS | >99:1 | 95 |
| Allyl iodide | NaHMDS | 97:3 | 89 |
| Methyl iodide | NaHMDS | 98:2 | 92 |
| Isopropyl iodide | LiHMDS | 96:4 | 75 |
Data is representative of findings for the alkylation of N-propionyl-4-benzyl-2-oxazolidinone.
Following the diastereoselective step, the chiral auxiliary can be removed under various conditions to yield a chiral carboxylic acid, alcohol, or other functional groups, which can then be carried on to form the final oxazole product without racemization. santiago-lab.com This robust and predictable methodology makes it a cornerstone of modern asymmetric synthesis. williams.edu
Mechanistic Investigations and Reactivity Studies of 4 Allyl 5 Methyl 2 Phenyl Oxazole
Reaction Pathways and Transformation Mechanisms
The formation and reactivity of the oxazole (B20620) ring are central to understanding the chemical behavior of 4-Allyl-5-methyl-2-phenyl-oxazole.
Intramolecular Cyclization Reactions of Precursors to Form the Oxazole Ring
The synthesis of 2,4,5-trisubstituted oxazoles like this compound can be achieved through various intramolecular cyclization strategies. One prominent method involves the cyclization of α-acylamino ketone precursors, a classic approach known as the Robinson-Gabriel synthesis. In the context of the target molecule, this would involve an N-acyl derivative of an aminoketone containing the allyl and methyl functionalities.
A more contemporary and efficient method involves the copper-catalyzed intramolecular cyclization of functionalized enamides. nih.govresearchgate.net This process provides a versatile route to highly substituted oxazoles. For the synthesis of a compound like this compound, a potential precursor would be a β-(methylthio)enamide. This enamide, bearing the necessary allyl and methyl groups, can be synthesized and then subjected to copper-catalyzed cyclization to furnish the oxazole ring. nih.govresearchgate.net The reaction proceeds through the formation of a copper-coordinated intermediate that facilitates the ring closure and subsequent elimination of a leaving group, such as a methylthio group, to yield the aromatic oxazole.
Another powerful strategy for constructing the oxazole core is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). While this typically yields 5-substituted oxazoles, variations of this method can be employed to generate more complex substitution patterns.
Unexpected Rearrangement Reactions Involving the N-Allyl Moiety in Dihydrooxazole Intermediates
During the synthesis of related oxazole systems, unexpected rearrangement reactions involving N-allyl moieties in dihydrooxazole (oxazoline) intermediates have been observed. Specifically, studies on N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides have revealed an unexpected 1,3-migration of the N-allyl group in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). This rearrangement leads to the formation of a congested aza-quaternary carbon center. This transformation is significant as it provides a pathway to structurally complex products that might not be accessible through direct substitution reactions. The reaction is believed to proceed through a highly stereoselective pathway, yielding a single diastereomer.
Electrophilic Substitution Patterns on the Oxazole Ring and Substituent Effects
The oxazole ring is generally considered to be electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-releasing substituents are present. pharmaguideline.com The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com In this compound, the allyl and methyl groups at C4 and C5, respectively, are electron-donating and would therefore activate the ring towards electrophilic attack. The phenyl group at C2 is generally electron-withdrawing from the oxazole ring via an inductive effect, but can participate in resonance.
Given the substitution pattern, electrophilic attack would be most favored at any remaining unsubstituted positions on the oxazole ring, though the existing substituents already occupy the most reactive sites (C4 and C5). Electrophilic substitution on the phenyl ring at C2 is also a possibility. The oxazole ring itself would act as a deactivating group towards electrophilic substitution on the phenyl ring, directing incoming electrophiles to the meta position. However, if the reaction conditions are harsh enough, substitution at the ortho and para positions of the phenyl ring could also occur, influenced by the directing effect of the phenyl group itself. libretexts.org
Nucleophilic Substitution Reactivity at Various Positions of the Oxazole Core
Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group. pharmaguideline.comtandfonline.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.comtandfonline.com The reactivity towards nucleophilic substitution follows the order C2 > C5 > C4. In many instances, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com
For this compound, direct nucleophilic substitution on the carbon atoms of the oxazole ring is unlikely due to the absence of a suitable leaving group. However, if a leaving group were introduced, for instance by halogenation at the C2 position of a precursor, it could be displaced by a nucleophile. The presence of electron-withdrawing substituents on the ring can facilitate nucleophilic attack. The phenyl group at C2, being electron-withdrawing, would enhance the electrophilicity of this position.
Functional Group Transformations and Derivatization of this compound
The allyl group at the C4 position provides a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.
Chemical Modifications of the Allyl Moiety (e.g., Olefin Metathesis, Epoxidation, Dihydroxylation)
Olefin Metathesis: The terminal double bond of the allyl group is amenable to olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, can be used for cross-metathesis with other olefins to introduce new functional groups or for ring-closing metathesis if another alkene moiety is present in the molecule. raineslab.comnih.govharvard.edu For example, cross-metathesis with a simple alkene like ethylene (B1197577) could lead to the corresponding vinyl-substituted oxazole, while reaction with an acrylate (B77674) could introduce an ester functionality. The efficiency of olefin metathesis can be influenced by the presence of nearby heteroatoms; for instance, allylic alcohols and sulfides have been shown to sometimes accelerate the reaction. nih.gov
Epoxidation: The double bond of the allyl group can be readily epoxidized to form the corresponding oxirane. This transformation can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand, is a powerful method for achieving enantioselective epoxidation of allylic alcohols. youtube.com While the allyl group in this compound is not an allylic alcohol itself, its transformation into one via a preceding reaction would open the door to this highly stereoselective epoxidation method.
Dihydroxylation: The alkene of the allyl group can be converted into a vicinal diol through dihydroxylation. This can be accomplished using reagents such as osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com These reactions typically proceed via a syn-addition mechanism, resulting in the formation of a diol where both hydroxyl groups are on the same face of the original double bond. This transformation introduces two new stereocenters and significantly increases the polarity and functionalization of the molecule.
Reactions Involving the Phenyl Substituent (e.g., Halogenation, Nitration, Coupling Reactions)
The phenyl group at the 2-position of the oxazole ring is susceptible to electrophilic aromatic substitution. The oxazole ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta and para positions. However, the directing effect can be influenced by the specific reaction conditions and the nature of the electrophile.
Halogenation: Electrophilic halogenation of 2-phenyloxazoles can be achieved using various halogenating agents. For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) has been shown to yield the 5-bromo-2-phenyloxazole, indicating that under these conditions, substitution on the oxazole ring is preferred. slideshare.net However, to achieve halogenation on the phenyl ring, more forceful conditions or different reagents would likely be necessary, with substitution anticipated at the para position due to steric hindrance at the meta positions.
Nitration: Nitration of 2-phenyloxazole is generally difficult due to the deactivating nature of the oxazole ring. slideshare.net Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) would be expected to lead to the formation of 5-nitro-2-phenyl-1,3-oxazole. nih.gov Achieving nitration on the phenyl ring would likely require optimization of reaction conditions to favor substitution at the para position of the phenyl group.
Coupling Reactions: The phenyl group of 2-phenyloxazoles can participate in various palladium-catalyzed cross-coupling reactions. These reactions typically require prior functionalization of the phenyl ring with a halide or a boronic acid derivative. For example, Stille and Suzuki coupling reactions have been successfully employed for the functionalization of 2-phenyloxazoles. researchgate.net Homocoupling reactions of azoles, including those with phenyl substituents, have also been reported, often catalyzed by palladium. nih.gov These reactions can lead to the formation of biphenyl-linked oxazole structures.
Table 1: Predicted Reactivity of the Phenyl Substituent in this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Notes |
| Halogenation | Br₂/FeBr₃ | 4-Allyl-5-methyl-2-(4-bromophenyl)oxazole | Substitution at the para position of the phenyl ring is expected. |
| Nitration | HNO₃/H₂SO₄ | 4-Allyl-5-methyl-2-(4-nitrophenyl)oxazole | Reaction may require forcing conditions due to deactivation by the oxazole ring. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Allyl-5-methyl-2-(biphenyl-yl)oxazole derivatives | Requires prior functionalization of the phenyl ring (e.g., with a bromine atom). |
Reactivity of the Methyl Group
The methyl group at the 5-position of the oxazole ring is generally unreactive towards many reagents. However, its C-H bonds can be activated under certain conditions, such as radical halogenation or strong basic conditions.
Deprotonation of a methyl group on an oxazole ring is challenging. However, if a sufficiently strong base were used, the resulting carbanion could potentially act as a nucleophile in subsequent reactions. The acidity of the methyl protons is influenced by the electronic properties of the oxazole ring.
In some heterocyclic systems, methyl groups can be oxidized to carboxylic acids or undergo condensation reactions. For 2-methyl-4,5-diphenyloxazole, the methyl group can be deprotonated with a strong base like LDA (lithium diisopropylamide) and then alkylated. nih.gov By analogy, the 5-methyl group in this compound could potentially undergo similar transformations, although its reactivity might be sterically hindered by the adjacent allyl group.
Table 2: Potential Reactions of the Methyl Group in this compound
| Reaction Type | Reagents | Potential Product(s) | Notes |
| Radical Halogenation | NBS, light/heat | 4-Allyl-5-(bromomethyl)-2-phenyloxazole | Would likely favor allylic bromination of the allyl group first. |
| Deprotonation/Alkylation | Strong base (e.g., n-BuLi), then an electrophile (e.g., CH₃I) | 4-Allyl-5-ethyl-2-phenyloxazole | The acidity of the methyl protons is relatively low, requiring a very strong base. |
Chemoselectivity and Regioselectivity in Synthetic Transformations Involving this compound
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.comwikipedia.org In this compound, the main functional groups are the allyl double bond, the aromatic phenyl ring, and the methyl group. The oxazole ring itself can also undergo reactions. Regioselectivity, the preference for reaction at one position over another within a functional group, is also a key consideration.
Allyl Group vs. Phenyl Group: The allyl group's double bond is generally more reactive towards electrophilic addition and oxidation than the aromatic phenyl ring. For example, in reactions like bromination or epoxidation, the allyl group would be expected to react preferentially.
Allyl Group vs. Methyl Group: The C-H bonds of the allyl group are more acidic and more susceptible to radical abstraction than those of the methyl group. Therefore, reactions like allylic bromination with NBS would be expected to occur selectively at the allyl group.
Regioselectivity in Allyl Group Reactions: Electrophilic attack on the allyl group can lead to two possible carbocation intermediates. The stability of these intermediates will determine the regiochemical outcome of the reaction, following Markovnikov's rule in the case of hydrohalogenation.
Regioselectivity in Phenyl Group Reactions: As discussed previously, electrophilic substitution on the 2-phenyl group is expected to occur primarily at the para position due to the directing effects of the oxazole ring and steric hindrance.
The development of synthetic methods for constructing substituted oxazoles often relies on controlling chemo- and regioselectivity. nih.govnih.govrsc.orgnih.gov For instance, in the synthesis of thiazoles from substrates containing both alkene and alkyne functionalities, chemoselective cyclization can be achieved. acs.org Similar principles would apply to transformations of this compound, where the choice of reagents and reaction conditions would be crucial for targeting a specific functional group.
Table 3: Predicted Chemoselective and Regioselective Reactions of this compound
| Reagent/Reaction | Targeted Functional Group | Predicted Major Product | Rationale |
| m-CPBA | Allyl group | 4-(2,3-Epoxypropyl)-5-methyl-2-phenyloxazole | The double bond of the allyl group is more nucleophilic than the phenyl ring. |
| NBS, light | Allyl group | 4-(3-Bromoallyl)-5-methyl-2-phenyloxazole | Allylic C-H bonds are weaker and more susceptible to radical abstraction than methyl C-H bonds. |
| HBr | Allyl group | 4-(2-Bromopropyl)-5-methyl-2-phenyloxazole | Follows Markovnikov's rule for addition to the double bond. |
| Pd/C, H₂ | Allyl group | 5-Methyl-2-phenyl-4-propyloxazole | Catalytic hydrogenation will selectively reduce the alkene over the aromatic ring under mild conditions. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 4-Allyl-5-methyl-2-phenyl-oxazole.
The ¹H and ¹³C NMR spectra provide the primary map of the molecule's carbon and hydrogen framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity between neighboring nuclei.
¹H NMR Spectroscopy: The proton spectrum can be divided into three main regions: the aromatic region for the phenyl group, the olefinic region for the allyl group's double bond, and the aliphatic region for the methyl and allyl methylene (B1212753) protons.
Phenyl Group: The protons on the phenyl ring at the C2 position are expected to appear in the aromatic region (δ 7.0–8.5 ppm). Specifically, the two ortho-protons would likely resonate downfield (around δ 8.0-8.2 ppm) compared to the meta- and para-protons (around δ 7.4-7.5 ppm), appearing as multiplets. rsc.orgamazonaws.com
Allyl Group: The allyl group introduces three distinct proton signals. The internal methine proton (-CH=) would appear as a complex multiplet (a doublet of triplets or similar) in the range of δ 5.8–6.0 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and would present as two separate signals around δ 5.1–5.3 ppm, each likely a doublet of doublets. The methylene protons (-CH₂-) attached to the oxazole (B20620) ring would resonate around δ 3.2-3.4 ppm as a doublet. mdpi.com
Methyl Group: The methyl group at C5 of the oxazole ring is expected to produce a sharp singlet in the aliphatic region, likely around δ 2.4–2.7 ppm. rsc.orgamazonaws.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Oxazole Ring: The carbon atoms of the oxazole ring are highly deshielded. Based on related structures, the C2 (attached to the phenyl group), C4 (attached to the allyl group), and C5 (attached to themethyl group) carbons are predicted to resonate at approximately δ 161-163, δ 130-132, and δ 148-150 ppm, respectively. rsc.org
Phenyl Group: The carbons of the phenyl ring would show signals between δ 125–135 ppm. The ipso-carbon (attached to the oxazole ring) would be found around δ 127 ppm, with the ortho, meta, and para carbons appearing at distinct chemical shifts. rsc.org
Allyl Group: The carbons of the allyl group are expected at approximately δ 134 ppm for the internal methine carbon (-CH=), δ 117 ppm for the terminal vinyl carbon (=CH₂), and around δ 29 ppm for the methylene carbon (-CH₂-).
Methyl Group: The methyl carbon signal would appear in the upfield region of the spectrum, typically around δ 11–14 ppm. amazonaws.comrsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl (C2) | ||
| ortho-H | 8.0 - 8.2 (m, 2H) | ~128.8 |
| meta-H | 7.4 - 7.5 (m, 2H) | ~128.8 |
| para-H | 7.4 - 7.5 (m, 1H) | ~131.4 |
| ipso-C | - | ~127.1 |
| Oxazole Ring | ||
| C2 | - | ~162.0 |
| C4 | - | ~131.0 |
| C5 | - | ~149.0 |
| Methyl (C5) | 2.4 - 2.7 (s, 3H) | ~12.0 |
| Allyl (C4) | ||
| -CH₂- | 3.2 - 3.4 (d) | ~29.0 |
| -CH= | 5.8 - 6.0 (m, 1H) | ~134.0 |
| =CH₂ | 5.1 - 5.3 (m, 2H) | ~117.0 |
Note: This table represents predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the structure of this compound. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show clear correlations between the interconnected protons of the allyl group and also within the phenyl ring, confirming their respective spin systems. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ipb.pt For this compound, key HMBC correlations would be expected from the allyl methylene protons to C4 and C5 of the oxazole ring, and from the methyl protons to C4 and C5, unequivocally establishing the substitution pattern on the oxazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for understanding stereochemistry and conformation. ipb.ptresearchgate.net NOESY could show correlations between the allyl group protons and the methyl group protons, providing insight into the preferred spatial arrangement of the allyl substituent relative to the plane of the oxazole ring.
The flexibility of the allyl group means it can adopt various conformations relative to the oxazole ring. Advanced NMR techniques, primarily NOESY, are employed to investigate these conformational preferences. mdpi.com By quantifying the Nuclear Overhauser Effect between protons on the allyl group and those on the nearby methyl group and phenyl ring, the time-averaged spatial orientation of the allyl chain can be determined. This information is critical for understanding how the molecule might interact with other molecules or biological targets.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum highlights the presence of specific bonds and functional groups. For this compound, the spectrum would be characterized by several key absorption bands. mdpi.com
Aromatic and Olefinic C-H Stretch: Sharp bands would appear above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl ring and the allyl group's double bond. ajchem-a.com
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ would indicate the C-H stretching of the methyl and allyl methylene groups.
C=N and C=C Stretching: The region between 1500-1650 cm⁻¹ is particularly diagnostic. It would contain overlapping bands for the C=N stretching of the oxazole ring, the C=C stretching of the phenyl ring, and the C=C stretching of the allyl group. amazonaws.comrsc.org
Allyl Group Bending: Strong bands corresponding to the out-of-plane bending ("wagging") of the vinyl C-H bonds would be expected in the 900–1000 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Phenyl & Allyl C=C-H |
| < 3000 | C-H Stretch | Methyl & Allyl -CH₂- |
| ~1640 | C=C Stretch | Allyl |
| ~1610 | C=N Stretch | Oxazole Ring |
| ~1500-1600 | C=C Stretch | Phenyl Ring |
| ~910, ~990 | C-H Bend (out-of-plane) | Allyl |
Note: This table represents predicted values based on characteristic group frequencies. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to IR that is particularly sensitive to symmetric vibrations and bonds within non-polar environments. A Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing mode of the phenyl ring and for the C=C stretching vibration of the allyl group. nih.gov This technique can provide additional confirmatory evidence for the presence of these key structural features.
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy is a important tool for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, we can understand the electronic transitions and the extent of conjugation within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, while not extensively documented in publicly available experimental databases, can be predicted based on the electronic properties of its constituent chromophores: the phenyl ring and the oxazole ring. The electronic transitions observed are primarily of the π → π* type, arising from the conjugated system formed by the phenyl and oxazole rings.
The phenyl ring typically exhibits two main absorption bands: the E2-band (a strong absorption around 204 nm) and the B-band (a weaker, structured absorption around 254 nm). The oxazole ring itself also contributes to UV absorption. When conjugated with the phenyl group at the 2-position, a bathochromic (red) shift of these absorption bands is expected, indicating a more extended π-electron system and a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The allyl group at the 4-position is not directly conjugated with the phenyl-oxazole system, and its effect on the main absorption bands is likely to be minimal, primarily acting as an auxochrome. The methyl group at the 5-position may have a minor hyperchromic effect.
Based on data from similar 2-phenyl-oxazole derivatives, the principal absorption maxima (λmax) for this compound in a non-polar solvent are anticipated to be in the range of 280-320 nm. For instance, studies on related 2,5-diaryloxazoles show strong absorption bands in this region.
Table 1: Predicted UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~210 | π → π | Phenyl Ring (E2-band) |
| ~260 | π → π | Phenyl Ring (B-band) |
| ~295 | π → π* | Phenyl-oxazole Conjugated System |
Note: The values in this table are predicted based on the analysis of structurally similar compounds and established principles of UV-Vis spectroscopy. Experimental verification is required for confirmation.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides detailed information about the local geometric and electronic structure of a specific element within a compound. For this compound, XAS could be employed to study the K-edges of the nitrogen and oxygen atoms of the oxazole ring.
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would reveal information about the unoccupied electronic states and the local coordination environment of the absorbing atom. For the nitrogen atom, the pre-edge features in the XANES spectrum would correspond to transitions from the 1s core level to unoccupied π* orbitals of the oxazole ring. The position and intensity of these features are sensitive to the hybridization and charge distribution around the nitrogen atom.
Similarly, the oxygen K-edge XANES would provide insights into the C-O bonding within the oxazole ring. Analysis of the extended X-ray absorption fine structure (EXAFS) region would allow for the determination of bond distances between the absorbing atom (N or O) and its nearest neighbors.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C13H13NO) is 199 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo fragmentation. The fragmentation pathways can be predicted based on the stability of the resulting ions. Key fragmentation patterns for this compound would likely involve:
Loss of the allyl group: Cleavage of the bond between the oxazole ring and the allyl group would result in a stable cation with a mass-to-charge ratio (m/z) of 158. This would be a prominent peak in the spectrum.
Formation of the benzoyl cation: A characteristic fragmentation of 2-phenyl substituted heterocycles is the formation of the benzoyl cation (C6H5CO+), which would give a strong signal at m/z 105.
Cleavage of the oxazole ring: The oxazole ring can undergo cleavage, leading to various smaller fragments.
Loss of a methyl radical: Loss of the methyl group from the 5-position would result in an ion at m/z 184.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 199 | Molecular Ion [M]+• | [C13H13NO]+• |
| 184 | [M - CH3]+ | [C12H10NO]+ |
| 158 | [M - C3H5]+ | [C10H8NO]+ |
| 105 | Benzoyl cation | [C7H5O]+ |
| 77 | Phenyl cation | [C6H5]+ |
Note: This table represents predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.
X-ray Diffraction for Solid-State Structural Determination and Conformation
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of crystal structures of similar 2,4,5-trisubstituted oxazoles allows for a prediction of its solid-state conformation.
It is expected that the oxazole ring would be essentially planar. The phenyl ring at the 2-position would likely be twisted out of the plane of the oxazole ring to minimize steric hindrance. The dihedral angle between the phenyl and oxazole rings is a key conformational parameter. In related structures, this angle can vary. The allyl group at the 4-position and the methyl group at the 5-position would adopt conformations that minimize steric strain with the adjacent substituents and the oxazole ring.
Intermolecular interactions, such as C-H···π and π-π stacking interactions between the phenyl and oxazole rings of adjacent molecules, would likely play a significant role in the crystal packing.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar centrosymmetric space group |
| Key Dihedral Angle (Phenyl-Oxazole) | 10-30° |
| Dominant Intermolecular Interactions | C-H···π, π-π stacking |
Note: These are predicted parameters based on the analysis of related crystal structures. Experimental determination is necessary for accurate data.
Computational Chemistry and Theoretical Modeling of 4 Allyl 5 Methyl 2 Phenyl Oxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in determining the fundamental properties of molecules. For 4-allyl-5-methyl-2-phenyl-oxazole, these methods can predict its three-dimensional structure, stability, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) for Ground State Properties and Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. irjweb.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a basis set like 6-311G++(d,p), is a popular choice for such calculations due to its balance of accuracy and computational cost. irjweb.com
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C2-O1 Bond Length | ~1.36 Å |
| C2-N3 Bond Length | ~1.39 Å |
| N3-C4 Bond Length | ~1.40 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C5-O1 Bond Length | ~1.38 Å |
| C2-O1-C5 Angle | ~104° |
| O1-C5-C4 Angle | ~110° |
| C5-C4-N3 Angle | ~109° |
| C4-N3-C2 Angle | ~106° |
| N3-C2-O1 Angle | ~111° |
| Note: These values are illustrative and based on typical DFT calculations for substituted oxazole (B20620) rings. |
Coupled Cluster Theory and Other High-Level Ab Initio Methods for Benchmarking
While DFT is a workhorse for many applications, higher-level ab initio methods like Coupled Cluster (CC) theory are considered the gold standard for accuracy in quantum chemistry. researchgate.net Methods such as Coupled Cluster Singles and Doubles (CCSD) and its variant with perturbative triples, CCSD(T), provide benchmark-quality energies and properties. researchgate.net
For this compound, CCSD calculations could be used to refine the geometry and electronic energy obtained from DFT. Due to their high computational cost, these methods are often used to validate the results from more economical methods like DFT for a specific class of molecules. The Optimized Orbital Coupled Cluster Doubles (OD) method is another advanced technique that can be more reliable than CCSD in certain cases, especially when the Hartree-Fock reference is problematic.
Electronic Structure Descriptors and Reactivity Predictions
The electronic structure of a molecule is intimately linked to its chemical reactivity. Computational methods can provide valuable descriptors that help in predicting how and where a molecule will react.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely the oxazole ring and the phenyl group. The LUMO, conversely, would be located on the electron-deficient sites. Analysis of the spatial distribution of these orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. In a study of an oxazole derivative, the HOMO-LUMO energy gap was found to be 4.8435 eV, indicating a reactive molecule. irjweb.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.7 |
| HOMO-LUMO Gap | ~ 4.8 |
| Note: These values are illustrative and based on typical DFT calculations for substituted oxazoles. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is useful for identifying regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and allyl groups, as well as the phenyl ring, would exhibit positive potential.
Theoretical Acidity and Basicity Predictions for Oxazole Derivatives
The acidity and basicity of a molecule are crucial aspects of its reactivity. Theoretical methods can be used to predict the pKa (acid dissociation constant) and gas-phase basicity of molecules. For oxazole derivatives, the nitrogen atom in the ring is typically the most basic site. The substituents on the oxazole ring can significantly influence its basicity. The phenyl group at the 2-position, being electron-withdrawing, is expected to decrease the basicity of the nitrogen atom in this compound compared to an unsubstituted oxazole.
Conversely, the acidity of the molecule would be associated with the C-H bonds. The methyl and allyl groups attached to the oxazole ring have protons that could potentially be abstracted by a strong base. Computational analysis of the stability of the resulting conjugate bases can provide insights into the relative acidity of these protons. For some oxazolone (B7731731) derivatives, the C4 proton is known to be acidic, with a pKa of around 9. irjweb.com
Reaction Mechanism Elucidation through Computational Simulations (e.g., Transition State Theory, Intrinsic Reaction Coordinate)
The synthesis of substituted oxazoles, such as this compound, involves complex multi-step reaction pathways. Computational chemistry provides powerful tools to unravel the intricate details of these mechanisms at a molecular level. Methodologies like Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) analysis are central to understanding the energetics and feasibility of proposed reaction routes. missouri.edumdpi.com
Transition State Theory offers a framework for calculating the rate of a reaction by examining the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. youtube.comyoutube.com Computational methods, particularly Density Functional Theory (DFT), are employed to locate the geometry of these fleeting transition state structures and calculate their energies. irjweb.comnih.gov The energy difference between the reactants and the transition state, known as the activation energy (Ea), is a critical determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. youtube.com
Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the reactants and products. scm.comq-chem.com An IRC path is the minimum energy pathway in mass-weighted coordinates leading downhill from the transition state to the corresponding reactant and product minima on the potential energy surface. missouri.eduscm.com This analysis verifies the proposed mechanism and can reveal the step-by-step geometric changes, such as bond formation and breakage, that occur during the reaction. researchgate.net
For the formation of a 2,4,5-trisubstituted oxazole, several synthetic routes exist, including the classic Fischer oxazole synthesis from a cyanohydrin and an aldehyde or more modern metal-catalyzed cyclization reactions. wikipedia.orgacs.orgnih.gov For instance, a plausible mechanism for the synthesis of this compound could involve the cyclodehydration of a suitable N-acylamino ketone precursor.
Computational simulation of such a mechanism would involve the following steps:
Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, and products.
Transition State Search: Locating the saddle point on the potential energy surface for each elementary step of the reaction (e.g., nucleophilic attack, cyclization, dehydration).
Frequency Calculation: Confirming the nature of each stationary point. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
IRC Calculation: Tracing the reaction path from the transition state to ensure it connects the intended reactant and product. missouri.eduq-chem.com
Table 1: Representative Energy Profile Data for a Hypothetical Oxazole Synthesis Pathway
This table illustrates the type of data obtained from a DFT study on a proposed reaction mechanism for forming an oxazole ring. The values are hypothetical and serve as an example.
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter(s) |
| Reactants | Separated N-acylamino ketone | 0.0 | - |
| TS1 | Transition state for cyclization | +25.4 | C-O bond forming: 2.1 Å |
| Intermediate | Hydroxy-oxazoline intermediate | -5.2 | C-O bond formed: 1.4 Å |
| TS2 | Transition state for dehydration | +30.1 | C-OH2 bond breaking: 2.3 Å |
| Product | This compound + H₂O | -15.8 | Oxazole ring formed |
Note: Energies are relative to the starting reactants. TS stands for Transition State.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. For this compound, conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore its structural landscape and dynamic behavior.
Conformational Analysis focuses on identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies. The key sources of conformational flexibility in this compound are the rotations around the single bonds connecting the phenyl and allyl groups to the central oxazole ring.
Phenyl Group Rotation: The rotation around the C-C bond between the oxazole ring and the phenyl group determines the orientation of the phenyl ring relative to the heterocycle. Steric hindrance between the ortho-hydrogens of the phenyl ring and the oxazole ring atoms will influence the preferred dihedral angle.
Computational methods are used to scan the potential energy surface by systematically rotating these key bonds. The resulting energy profile reveals the low-energy, stable conformations and the energy barriers separating them.
Molecular Dynamics (MD) Simulations provide a time-dependent view of the molecule's behavior. youtube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model atomic movements over time, from femtoseconds to microseconds. This allows for the exploration of the conformational space more broadly than static calculations, showing how the molecule transitions between different conformations, how it interacts with its environment (e.g., solvent), and how flexible or rigid different parts of the molecule are. acs.orgnih.gov For a molecule like this compound, MD simulations can reveal the preferred orientations of the substituent groups in a dynamic context and calculate average structural properties.
Table 2: Representative Conformational Analysis Data for this compound
This table provides a hypothetical summary of results from a computational conformational analysis, illustrating the relative stabilities of different rotamers.
| Conformer ID | Dihedral Angle 1 (Phenyl-Oxazole, °) | Dihedral Angle 2 (Oxazole-Allyl, °) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 35.2 | 85.1 | 0.00 | 65.5 |
| Conf-2 | 35.5 | -98.3 | 0.25 | 28.1 |
| Conf-3 | 145.0 | 84.7 | 1.50 | 5.3 |
| Conf-4 | 144.8 | -97.9 | 2.10 | 1.1 |
Note: Dihedral angles define the rotation around the specified bonds. Relative energies are calculated with respect to the most stable conformer (Conf-1). Population is estimated based on the Boltzmann distribution at room temperature.
Advanced Research Applications of 4 Allyl 5 Methyl 2 Phenyl Oxazole and Functionalized Oxazoles
Role as Chiral Ligands in Asymmetric Catalysis
The development of efficient methods for asymmetric synthesis is a cornerstone of modern organic chemistry. nih.gov Chiral ligands containing the oxazoline (B21484) motif, a reduced form of the oxazole (B20620) ring, are among the most successful and widely used ligands in metal-catalyzed enantioselective reactions. acs.org Their success stems from their straightforward synthesis from readily available chiral β-amino alcohols, which places a stereocenter in close proximity to the metal's active site, enabling direct and effective control of enantioselectivity. acs.org
The design of effective chiral ligands is crucial for achieving high stereoselectivity in catalysis. Oxazoline-containing ligands, often featuring C2-symmetry in a bidentate or tridentate structure, have proven to be exceptionally effective. nih.gov A variety of metal complexes have been synthesized incorporating these ligands, with the specific metal choice dictating the catalytic activity.
Common synthetic strategies involve the condensation of nitriles with chiral amino alcohols, often catalyzed by metal salts like zinc chloride (ZnCl₂), to form the oxazoline ring. nih.govresearchgate.net For instance, enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines can be prepared from 2-bromobenzonitrile (B47965) via transmetalation, reaction with chlorodiphenylphosphine, and subsequent cyclization with a chiral amino alcohol in the presence of ZnCl₂. researchgate.net
More complex ligands, such as those with planar chirality like [2.2]paracyclophane-based oxazole-pyrimidines (PYMCOX), have also been developed. These ligands, noted for their rigid structure and significant steric hindrance, create a well-defined chiral environment around the metal center. Metal complexes are typically formed by reacting the ligand with a suitable metal precursor, such as Ni(COD)₂ or Cu(OTf)₂. nih.gov The stability of the resulting complex is a key feature; for example, certain copper-bis(oxazoline) complexes are stable in air and in solution, which is advantageous for practical applications. nih.gov
Table 1: Examples of Chiral Ligands and Their Metal Complexes
| Ligand Type | Metal Precursor | Resulting Complex Type | Reference |
|---|---|---|---|
| Bis(oxazoline) | Cu(II) salts | Cu-bis(oxazoline) | nih.gov |
| Pyridine-bis(oxazoline) (py-box) | Ru salts | Ru-py-box | nih.gov |
| Axially chiral N-naphthyl oxazoline-carbene | AuCl·SMe₂ | NHC-Au complexes | beilstein-journals.orgnih.gov |
| [2.2]Paracyclophane-derived oxazole-pyrimidine (PYMCOX) | Ni(COD)₂ | Ni-PYMCOX |
Metal complexes of chiral oxazoline and functionalized oxazole ligands have demonstrated exceptional performance across a wide range of enantioselective transformations, consistently delivering products with high yields and stereoselectivity.
For example, copper-bis(oxazoline) complexes are renowned catalysts for the enantioselective cyclopropanation of olefins. nih.gov In another application, an iridium complex featuring a newly developed oxazoline-containing ligand proved highly effective for the asymmetric hydrogenation of challenging tetra-substituted vinyl fluorides, producing chiral fluorine-containing compounds with excellent yield, diastereoselectivity, and enantioselectivity. acs.org
Nickel-catalyzed reactions have also benefited from these ligands. A planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligand complexed with nickel was successfully used for the 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with up to 99% yield and 99% enantiomeric excess (ee). Furthermore, a chiral oxazoline-based organocatalyst has been shown to effectively catalyze asymmetric Strecker reactions, producing α-aminonitriles in high yields (up to 96%) and excellent enantioselectivity (up to 98% ee). nih.gov
Table 2: Performance of Oxazole/Oxazoline-Based Catalysts in Asymmetric Reactions
| Reaction Type | Ligand/Catalyst System | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Decarboxylative Allylic Alkylation | Pd-catalyzed with oxazoline ligand | up to 93% | up to 97% | acs.org |
| 1,2-Reduction of α,β-Unsaturated Ketones | Ni(COD)₂ / PYMCOX L2 | up to 99% | up to 99% | |
| Strecker Reaction | Chiral oxazoline organocatalyst | up to 96% | up to 98% | nih.gov |
| Cascade Reaction | Multifunctional oxazole catalysis | up to 99% | up to 98% | nih.gov |
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst after the reaction. Immobilizing the catalyst on a solid support provides a practical solution, facilitating easy recovery and reuse, which is crucial for sustainable and cost-effective chemical processes.
A general and effective protocol involves the immobilization of powderous catalysts, including metal complexes, onto mechanically robust, porous ultra-high molecular weight polyethylene (B3416737) tablets. researchgate.net This method relies on interfacial Lifshitz-van der Waals interactions to physically entrap the catalyst powder. researchgate.net This strategy has been successfully applied to various catalysts like Cu, Pd/C, Pt/C, and Rh/C, and could readily be extended to expensive chiral oxazole-metal complexes. researchgate.net Recycling experiments with these immobilized systems have shown that the catalysts can be reused multiple times with minimal loss of activity and low levels of metal leaching. researchgate.net Another approach involves using a reusable, solid-phase catalyst for click chemistry, where a poly(imidazole-acrylamide) amphiphile self-assembles with copper sulfate (B86663) to form a globular, insoluble catalyst that can be recovered and reused without losing activity. organic-chemistry.org Such strategies are directly applicable to oxazole-based systems, enhancing their practical utility in large-scale synthesis.
Building Blocks in the Synthesis of Complex Molecular Architectures
The rigid and functionalizable nature of the oxazole ring makes it an ideal building block for constructing larger, more complex molecules. Its presence in numerous natural products highlights its role as a stable structural motif. nih.govmdpi.com
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful method for the rapid, efficient, and reliable assembly of complex molecular structures from simpler building blocks. organic-chemistry.orgnih.gov Functionalized oxazoles are excellent candidates for this modular approach.
The synthesis of oxazole-based building blocks for click chemistry has been well-established. For example, 2-chloromethyl-4,5-disubstituted oxazoles can be synthesized and subsequently converted to their corresponding azides under mild conditions. nih.govnih.gov A structurally related compound, 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole , is a prime example of an oxazole-based building block poised for click reactions. The azide (B81097) group serves as a handle to react with terminal alkynes, forming a stable triazole linkage and connecting the oxazole core to other molecular fragments. nih.gov
Alternatively, oxazoles can be functionalized with an alkyne group. Ethynyl-substituted oxazoles have been developed as versatile reagents for click chemistry, reacting with various azides to produce cycloadducts in over 90% yield. chemrxiv.org The title compound, 4-Allyl-5-methyl-2-phenyl-oxazole , possesses an allyl group. This functional group opens the door to other types of click reactions, such as the thiol-ene reaction, further expanding its utility in the modular assembly of complex molecules.
Table 3: Oxazole Building Blocks for Click Chemistry
| Oxazole Building Block | Functional Group for Click Chemistry | Type of Click Reaction | Reference |
|---|---|---|---|
| 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Ethynyl-substituted oxazoles | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | chemrxiv.orgchemrxiv.org |
| This compound | Allyl | Thiol-Ene Reaction (Potential) | N/A |
The defined geometry and functionalizability of the oxazole ring make it an attractive precursor for the bottom-up synthesis of supramolecular assemblies and molecular machines. These complex architectures rely on the precise spatial arrangement of molecular components, a feature that rigid linkers like oxazoles can provide.
Integration into Advanced Functional Materials Research.
The unique structural features of this compound, namely the polymerizable allyl group, the stable oxazole core, and the electronically active phenyl substituent, make it a promising candidate for the development of advanced functional materials. These materials are designed to possess specific, tunable properties for a wide range of applications, from polymer therapeutics to optoelectronic devices.
Exploration in Polymer Chemistry, including Functionalized Poly(oxazoline)s.
The field of polymer chemistry has seen a surge of interest in poly(2-oxazoline)s (PAOx) as a versatile and biocompatible alternative to poly(ethylene glycol) (PEG). core.ac.uksigmaaldrich.com The living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the synthesis of polymers with well-defined architectures, low dispersity, and a high degree of functionality. sigmaaldrich.comresearchgate.net
The presence of an allyl group in this compound opens up several avenues for its incorporation into polymer structures. Allyl-functionalized 2-oxazolines can serve as monomers in polymerization reactions, leading to the formation of functional polymers. core.ac.uk The allyl group can also be utilized for post-polymerization modification via thiol-ene "click" chemistry, a highly efficient and versatile reaction for attaching various functionalities to the polymer backbone. core.ac.ukmorressier.com This approach allows for the creation of tailor-made polymers with specific properties for applications such as drug delivery, gene therapy, and tissue engineering. core.ac.uksigmaaldrich.com
For instance, the statistical copolymerization of an allyl-functionalized oxazoline monomer with other 2-substituted 2-oxazolines can yield water-soluble macromers with pendant cysteine functionalities after deprotection. morressier.com These cysteine-functionalized polymers are valuable building blocks for biomaterials due to the versatile reactivity of the thiol group. morressier.com
While specific studies on the polymerization of this compound are not widely documented, the established chemistry of allyl-functionalized oxazolines provides a strong foundation for its potential in creating novel functional polymers. The phenyl and methyl substituents on the oxazole ring would further influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Description | Potential Outcome |
| Cationic Ring-Opening Polymerization (CROP) | If the oxazole ring can be opened, this method would allow for the creation of well-defined polymers with the allyl group as a pendant functionality. | Functional poly(N-acylethylenimine)s with pendant allyl groups for further modification. |
| Radical Polymerization of the Allyl Group | The allyl group can undergo radical polymerization, potentially leading to a polymer with a poly-allyl backbone and pendant oxazole moieties. | Polymers with a high density of oxazole units, which could impart specific optical or electronic properties. |
| Thiol-Ene "Click" Chemistry | The allyl group can react with thiol-containing molecules or polymers in a "click" reaction. | Grafting of the oxazole moiety onto other polymer backbones or the creation of cross-linked networks. |
Contribution to Optoelectronic and Photochemical Materials (e.g., fluorescent dyes, scintillating properties).
Oxazole derivatives are well-represented in the field of optoelectronics, particularly as fluorescent dyes and scintillators. The photophysical properties of these compounds are often dictated by the nature and position of the substituents on the oxazole ring. The presence of a phenyl group, as in this compound, is known to enhance π-conjugation, which can lead to desirable fluorescent properties. nih.gov
The renowned scintillator, 2,5-diphenyloxazole (B146863) (PPO), and its derivatives are widely used in radiation detection. researchgate.net The structural similarity of this compound to these compounds suggests its potential for similar applications. Research on other phenyl-substituted oxazoles has shown that they can exhibit significant fluorescence. researchgate.net For example, the photoisomerization of certain isoxazoles can lead to the formation of highly fluorescent oxazoles. researchgate.net
Table 2: Predicted Photophysical Properties of this compound Based on Analogs
| Property | Predicted Characteristic | Rationale |
| Fluorescence | Likely to be fluorescent | The 2-phenyl-oxazole core is a known fluorophore. nih.gov |
| Absorption Spectrum | Expected in the UV-A or near-UV region | Typical for phenyl-substituted heterocyclic compounds. |
| Emission Spectrum | Expected in the blue or green region of the visible spectrum | Common for simple phenyl-oxazole derivatives. |
| Scintillation | Potential for scintillation properties | Structural similarity to known oxazole-based scintillators like PPO. researchgate.net |
Investigation as Intermediates in Agrochemical Research.
The oxazole and isoxazole (B147169) ring systems are important structural motifs in a variety of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The biological activity of these compounds is highly dependent on the substitution pattern around the heterocyclic core. ijpsonline.comtandfonline.com This makes the development of synthetic routes to novel substituted oxazoles a key area of research in the agrochemical industry. nih.gov
Heterocyclic compounds, in general, play a crucial role in the development of modern pesticides due to their high efficacy, selectivity, and often favorable toxicological profiles. frontiersin.orgresearchgate.net The use of allyl-containing heterocyclic compounds in agriculture has also been explored. google.comacs.org
While there is no direct report on the use of this compound as an intermediate in agrochemical synthesis, its structure contains features that could be of interest. The allyl group provides a handle for further chemical modification, allowing for the introduction of various pharmacophores that could enhance biological activity. The substituted oxazole core itself is a recognized pharmacophore in agrochemistry. researchgate.netfrontiersin.org Therefore, this compound could be considered a valuable building block for the synthesis of new potential agrochemicals. Further research would be needed to explore its utility in this area.
Structure Activity Relationship Sar Insights in Oxazole Chemistry
General Principles of Structure-Activity Relationship for Oxazole (B20620) Derivatives
The structure-activity relationship (SAR) for oxazole derivatives is fundamentally governed by the electronic nature and steric profile of the substituents attached to the ring. The oxazole ring itself is a π-electron deficient system, which influences its reactivity. tandfonline.com The substitution pattern plays a critical role in defining the biological and chemical activities of these compounds. d-nb.info
Key principles of oxazole SAR include:
Reactivity Towards Electrophiles and Nucleophiles : The oxazole ring's reactivity is highly dependent on its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack, typically at the C5 position. tandfonline.comnumberanalytics.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, facilitating nucleophilic attack, which preferentially occurs at the C2 position, followed by C4 and C5. tandfonline.compharmaguideline.com
Acidity of Ring Protons : The hydrogen atoms on the oxazole ring exhibit different levels of acidity, following the order C2 > C5 > C4. tandfonline.com This makes the C2 position the most favorable site for deprotonation by a strong base, a key step in many synthetic transformations. wikipedia.org
Participation in Cycloaddition Reactions : The oxazole ring can function as a diene in Diels-Alder reactions, a property influenced by its furan-like oxygen atom. pharmaguideline.com The presence of electron-releasing substituents on the ring can facilitate these cycloaddition reactions with dienophiles. pharmaguideline.com
Influence of Substituents (Allyl, Methyl, Phenyl) on Reactivity Profiles
In 4-Allyl-5-methyl-2-phenyl-oxazole, each substituent—allyl at C4, methyl at C5, and phenyl at C2—imparts distinct steric and electronic characteristics that collectively define the molecule's reactivity.
Steric and Electronic Effects of the Allyl Moiety on Reaction Outcomes
The allyl group (–CH₂CH=CH₂) at the C4 position introduces several unique features:
Steric Hindrance : The allyl group is bulkier than a simple alkyl group, potentially sterically hindering reactions at the adjacent C4 and C5 positions. This steric bulk can influence the approach of reagents and affect the regioselectivity of reactions.
Electronic Effects : As an alkyl group, the allyl moiety is generally considered weakly electron-donating through an inductive effect, which can slightly activate the oxazole ring towards electrophiles.
Unique Reactivity : The double bond within the allyl group provides a reactive site for various transformations, such as addition reactions, oxidations, or palladium-catalyzed cross-coupling reactions. acs.orgacs.org This allows for further functionalization of the molecule without directly altering the oxazole core. The ability of allylic groups to stabilize adjacent charges can also influence the energetics of reaction transition states. nih.gov
Modulatory Role of the Methyl Group on Oxazole Core Reactivity
The methyl group (–CH₃) at the C5 position is a simple but important modulator of reactivity:
Electron-Donating Effect : The methyl group is a classic electron-donating group through induction and hyperconjugation. researchgate.net Its presence at C5 increases the electron density of the oxazole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles. tandfonline.comnumberanalytics.com Studies on methyl-substituted oxazoles show that this substitution can lower the HOMO-LUMO energy gap, making the molecule softer and more reactive. researchgate.net
Steric Influence : While small, the methyl group provides some steric bulk that can influence the stereochemistry of reactions at or near the C5 position. In the context of catalysis, a methyl group at the C5 position of an oxazole ligand has been shown to impose steric hindrance that can prevent co-planarity with other parts of the ligand, thereby increasing catalyst activity. mdpi.com
Impact of the Phenyl Substituent on Electronic Distribution and Aromatic Interactions
The phenyl group (–C₆H₅) at the C2 position significantly influences the electronic and interactive properties of the oxazole:
Electronic Effects : The phenyl group's effect is dual in nature. Due to the higher electronegativity of its sp² hybridized carbons, it acts as an electron-withdrawing group via induction (-I effect). wikipedia.orgstackexchange.com However, its π-system can donate electron density through resonance (+M or +R effect) when conjugation is possible. wikipedia.org This extended conjugation stabilizes the entire molecule. In electrophilic aromatic substitution reactions, the phenyl group can direct incoming groups, though the oxazole ring itself is generally deactivated towards such reactions unless strongly activating groups are present. lumenlearning.com
Aromatic Interactions : The phenyl ring provides a large, flat surface capable of engaging in π-π stacking interactions. mdpi.com These non-covalent interactions are critical for molecular recognition, crystal packing, and binding to biological targets or catalysts. researchgate.net
Table 1: Summary of Substituent Effects on the Oxazole Ring
| Position | Substituent | Primary Electronic Effect | Primary Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| C2 | Phenyl | Inductively withdrawing, resonance donating (conjugation) | Significant bulk, enables π-π stacking | Stabilizes the ring; influences nucleophilic attack at C2 |
| C4 | Allyl | Weakly electron-donating (inductive) | Moderate bulk | Provides a site for further reaction; sterically hinders C4/C5 |
| C5 | Methyl | Electron-donating (inductive, hyperconjugation) | Minimal bulk | Activates the ring towards electrophiles |
Conformational Effects on Intermolecular Interactions and Binding Affinities (e.g., as ligands in catalysis)
The three-dimensional arrangement of this compound is critical when it functions as a ligand in catalysis. Oxazole and its derivatives, particularly the related oxazolines, are widely used as ligands for transition metals in asymmetric catalysis. researchgate.netchemscene.com The nitrogen atom at position 3 acts as the primary coordination site for a metal center. researchgate.net
The substituents dictate the conformational landscape and binding affinity:
Steric Shielding : The phenyl group at C2 and the allyl group at C4 create a specific steric environment around the coordinating nitrogen atom. This steric hindrance is a key factor in controlling the enantioselectivity of catalytic reactions by dictating how a substrate can approach the metal's active site. acs.org
Table 2: Potential Catalytic Implications of Substituents
| Substituent | Influence on Ligand Properties | Potential Catalytic Consequence |
|---|---|---|
| 2-Phenyl | Provides steric bulk and π-interaction sites | Controls enantioselectivity; stabilizes catalyst-substrate complex |
| 4-Allyl | Adds steric hindrance near the metal center | Influences substrate approach and product selectivity |
| 5-Methyl | Increases electron density on the coordinating nitrogen | Enhances ligand-metal bond strength and catalyst stability |
Future Perspectives and Emerging Research Avenues for 4 Allyl 5 Methyl 2 Phenyl Oxazole
Development of Novel and Sustainable Synthetic Methodologies for Oxazole (B20620) Diversification
The demand for structurally diverse oxazole libraries for high-throughput screening in drug discovery and materials science necessitates the development of more efficient, economical, and environmentally benign synthetic methods. ijpsonline.comresearchgate.net While classical methods like the Robinson-Gabriel, Bredereck, and Fischer syntheses have been foundational, modern approaches focus on improving yield, simplifying processes, and reducing hazardous waste. ijpsonline.comresearchgate.net
Future synthetic strategies for 4-Allyl-5-methyl-2-phenyl-oxazole and its analogues will likely concentrate on the following areas:
Green Chemistry Approaches : To minimize the environmental impact of chemical synthesis, green methods are increasingly adopted. ijpsonline.com This includes the use of ionic liquids as reusable solvents, which have been shown to facilitate high yields in one-pot oxazole syntheses. ijpsonline.com Another green approach involves using iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) as a recyclable catalyst for the synthesis of functionalized ijpsonline.comtandfonline.com-oxazoles. nih.gov
Catalyst-Free and Metal-Free Reactions : A significant advancement is the development of catalyst-free methods, such as the tandem oxidative cyclization of α-bromo ketones and amines using CO₂ and photoredox catalysis, which avoids transition-metal catalysts and peroxides. organic-chemistry.org
One-Pot Syntheses : The van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC) in a single step, remains a highly relevant and efficient method for creating 5-substituted oxazoles. mdpi.comnih.gov Adapting this and similar one-pot procedures could streamline the production of diverse derivatives of the target compound. mdpi.com For instance, a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent has been developed, showcasing a broad substrate scope and good functional group tolerance. acs.org
Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processes. researchgate.net Applying flow chemistry to the synthesis of this compound could enable rapid optimization and production.
These advanced methodologies promise to make the synthesis of complex oxazoles not only more efficient but also more aligned with the principles of sustainable chemistry.
Exploration of Unconventional Reaction Pathways and Transformations
Beyond improving its synthesis, future research will delve into the unique reactivity of this compound, particularly leveraging the allyl group for novel chemical transformations. The oxazole ring itself can participate in various reactions, including electrophilic substitution (typically at the C5 position), nucleophilic substitution (at C2), and cycloadditions. tandfonline.comnumberanalytics.comwikipedia.org
Key emerging research avenues include:
Rearrangement Reactions : An unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides has been observed, involving a 1,3-migration of the N-allyl group to create a congested aza-quaternary carbon center. mdpi.comresearchgate.net This finding is highly significant as it suggests that the allyl group on this compound could be a trigger for novel, complexity-building rearrangements, potentially leading to new heterocyclic scaffolds.
Cycloaddition Reactions : Oxazoles can function as dienes in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines. wikipedia.org The specific substituents on this compound could be used to tune the reactivity and outcome of such cycloadditions, enabling the creation of novel and complex molecular architectures.
Photochemical Transformations : Oxazole rings are known to undergo photolysis, leading to oxidation products and rearrangements. tandfonline.com Investigating the photochemical behavior of this compound could uncover new reaction pathways and yield unique molecular structures that are inaccessible through traditional thermal reactions.
C-H Functionalization : Direct functionalization of the C-H bonds on the phenyl ring or the methyl group offers an atom-economical way to introduce new functional groups without pre-functionalized starting materials. Research into selective C-H activation would be a powerful tool for diversifying the core structure. nih.gov
Exploring these unconventional pathways will expand the chemical space accessible from this compound, providing new molecular entities for biological and material applications.
Advanced Computational Design and Predictive Modeling for Targeted Synthesis and Applications
The integration of computational chemistry is revolutionizing how molecules are designed and synthesized. nih.gov For a molecule like this compound, in silico methods can guide research by predicting properties, identifying promising derivatives, and optimizing synthetic routes before any experiments are conducted in the lab.
Future computational efforts will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be built to correlate the structural features of oxazole derivatives with their biological activity (e.g., as enzyme inhibitors). nih.gov By developing QSAR models for a target of interest, researchers could virtually screen libraries of derivatives of this compound to prioritize the most promising candidates for synthesis.
Molecular Docking : This technique predicts how a molecule binds to the active site of a protein or other biological target. ekb.eg Docking studies can be used to design novel derivatives of this compound with enhanced binding affinity and selectivity for specific targets, such as those involved in cancer or inflammatory diseases. nih.govnih.gov
Predictive Toxicology and ADME : Software tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. jcchems.com Applying these predictive models early in the design phase can help eliminate compounds with unfavorable profiles, saving time and resources.
Reaction Prediction : Computational models are being developed to predict the outcomes of chemical reactions, which can aid in the design of efficient synthetic pathways for novel oxazole derivatives.
The following table summarizes the application of these computational techniques to the targeted design of oxazole derivatives.
| Computational Technique | Application for this compound | Potential Outcome |
| QSAR | Predict biological activity based on structural modifications. | Prioritization of derivatives for synthesis as potential therapeutics. nih.gov |
| Molecular Docking | Simulate binding to protein targets (e.g., enzymes, receptors). | Design of potent and selective inhibitors for specific diseases. ekb.egnih.gov |
| ADME/Toxicity Prediction | Evaluate drug-likeness and potential toxicity in silico. | Early identification of candidates with favorable pharmacokinetic profiles. jcchems.com |
| Reaction Modeling | Predict outcomes and optimize conditions for novel syntheses. | More efficient and targeted synthesis of new analogues. |
Interdisciplinary Research Integrating this compound with Emerging Technologies and Fields
The full potential of this compound will be realized through its integration into interdisciplinary research fields, combining chemistry with materials science, nanotechnology, and artificial intelligence.
Materials Science : Heterocyclic compounds are integral to the development of advanced organic materials. The rigid, aromatic structure of the oxazole core, combined with the polymerizable allyl group, makes this compound a candidate for creating novel polymers, organic light-emitting diodes (OLEDs), or sensors. Its specific electronic and photophysical properties could be tuned through chemical modification for targeted material applications.
Nanotechnology : The intersection of chemistry and nanotechnology offers exciting possibilities. For instance, the synthesis of oxazole derivatives can be catalyzed by magnetic nanoparticles, which allows for greener reaction conditions and easier catalyst recovery. nih.gov Furthermore, this compound or its derivatives could be functionalized onto nanomaterials to create targeted drug delivery systems or new types of diagnostic agents.
AI-Driven Molecular Design : Artificial intelligence is set to transform molecular discovery. youtube.com Generative AI models can now design novel molecular structures that are optimized for specific properties while also being synthetically accessible. youtube.comyoutube.com These models can be trained on vast chemical databases to "learn" the rules of chemical synthesis and propose not only new derivatives of this compound with high predicted activity but also the step-by-step recipe to make them. youtube.com This approach closes the loop between design, synthesis, and testing, dramatically accelerating the discovery of new functional molecules.
By embracing these interdisciplinary avenues, the scientific community can unlock new applications for this compound, driving innovation in medicine, technology, and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Allyl-5-methyl-2-phenyl-oxazole, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as cyclization of allyl-substituted precursors under reflux conditions. For example, highlights a protocol using DMSO as a solvent under 18-hour reflux, followed by reduced-pressure distillation and crystallization. Optimization steps include adjusting solvent polarity (e.g., toluene vs. dichloromethane), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control to enhance yields (65% in ). Analytical tools like HPLC or GC-MS should verify purity and intermediate stability .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use X-ray crystallography for unambiguous confirmation. emphasizes SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for small molecules. Complement crystallographic data with spectroscopic techniques:
- NMR : Analyze proton/carbon shifts to confirm substituent positions (e.g., allyl group at C4, phenyl at C2).
- FT-IR : Identify oxazole ring vibrations (~1650 cm⁻¹ for C=N stretching).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- HPLC-UV : Monitor degradation products over time in solvents (e.g., DMSO, ethanol).
- Light/Heat Exposure Tests : Store samples under controlled UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to simulate long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the allyl group in this compound during functionalization?
- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO). For example, suggests the allyl group’s susceptibility to electrophilic attack at the terminal alkene. Pair computational predictions with experimental validation via:
- Nucleophilic Substitution : Test reactivity with amines/thiols under basic conditions.
- Cycloaddition : Explore [3+2] reactions with azides (e.g., Huisgen cycloaddition) to form triazole derivatives .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Methodology : Cross-validate results using orthogonal assays. For instance, notes discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations). Address these by:
- Assay Replication : Repeat under standardized conditions (pH, temperature).
- Cellular Uptake Studies : Use fluorescent probes (e.g., confocal microscopy) to confirm intracellular delivery.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability .
Q. How does the oxazole ring’s electronic configuration influence intermolecular interactions in crystal packing?
- Methodology : Analyze Hirshfeld surfaces via CrystalExplorer to quantify non-covalent interactions (e.g., C–H···π, π–π stacking). and highlight SHELXL for refining crystallographic data, while identifies substituent effects (e.g., methyl groups enhancing hydrophobic interactions). Pair with DFT-based electrostatic potential maps to correlate electron density with packing motifs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Implement continuous-flow reactors for precise control of reaction parameters (residence time, mixing efficiency). emphasizes optimizing catalysts (e.g., chiral Lewis acids) and chiral stationary phases (CSPs) in HPLC for enantiomer separation. Monitor intermediates via inline FT-IR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
